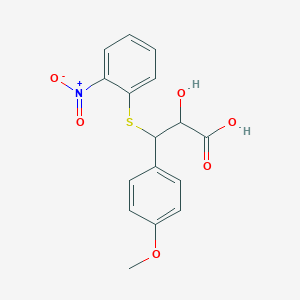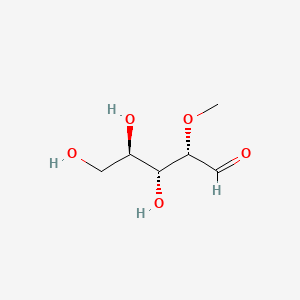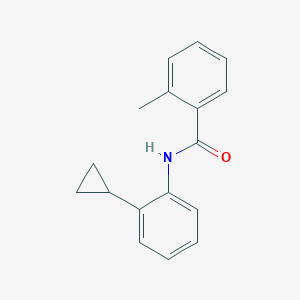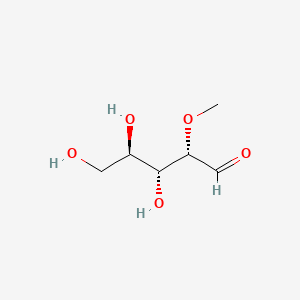
2-O-Methyl-D-arabinose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-Methyl-D-arabinose is a methylated derivative of D-arabinose, a naturally occurring pentose sugar This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the second carbon of the arabinose molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Methyl-D-arabinose typically involves the methylation of D-arabinose. One common method is the reaction of D-arabinose with methyl iodide (CH₃I) in the presence of a base such as silver oxide (Ag₂O). The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the process generally involves the same principles as laboratory synthesis, with optimization for larger scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-O-Methyl-D-arabinose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid (HNO₃) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: Produces 2-O-Methyl-D-arabinonic acid.
Reduction: Yields 2-O-Methyl-D-arabinitol.
Substitution: Can form various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-O-Methyl-D-arabinose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for bio-based materials
Mécanisme D'action
The mechanism of action of 2-O-Methyl-D-arabinose involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active sites. This inhibition can affect various metabolic pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-arabinose: The parent compound, lacking the methoxy group.
2-O-Methyl-D-glucose: Another methylated sugar with similar properties but different biological activities.
L-arabinose: An isomer of D-arabinose with distinct structural and functional characteristics.
Uniqueness
2-O-Methyl-D-arabinose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other sugars may not be as effective .
Propriétés
Numéro CAS |
39951-07-0 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2S,3R,4R)-3,4,5-trihydroxy-2-methoxypentanal |
InChI |
InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3/t4-,5-,6-/m1/s1 |
Clé InChI |
ALNDFFUAQIVVPG-HSUXUTPPSA-N |
SMILES isomérique |
CO[C@H](C=O)[C@@H]([C@@H](CO)O)O |
SMILES canonique |
COC(C=O)C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


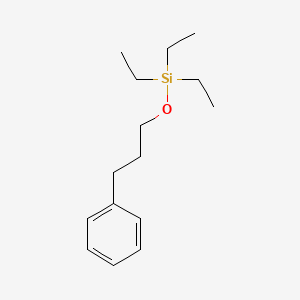
![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
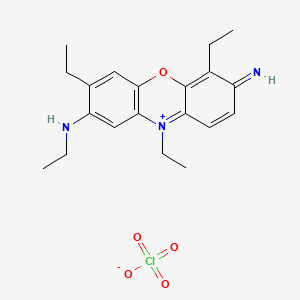
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
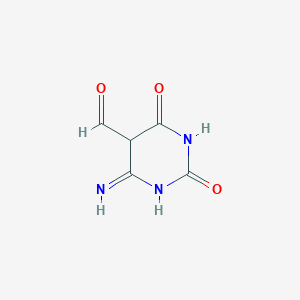
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13820780.png)
![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
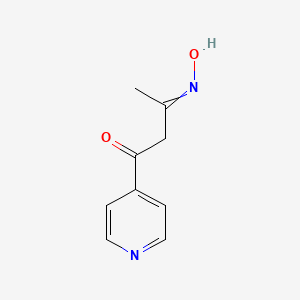
![methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)
